molecular formula C20H22N2O2 B6544531 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1021280-57-8

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6544531
CAS No.: 1021280-57-8
M. Wt: 322.4 g/mol
InChI Key: VVBYIINUAILXPN-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of aniline derivatives with ketones to form quinoline structures.

  • Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the propyl group and the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be used to replace existing functional groups with new ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, quinoline derivatives are known for their therapeutic potential. This compound may be investigated for its use in treating various diseases, such as malaria and bacterial infections.

Industry: In industry, quinoline derivatives are used in the production of dyes, pesticides, and other chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Quinoline: The parent compound of the quinoline derivatives.

  • Benzamide: A simpler benzamide derivative without the quinoline core.

  • Indole derivatives: Compounds containing the indole nucleus, which is structurally similar to quinoline.

Uniqueness: 2-Methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-12-22-18-10-9-16(13-15(18)8-11-19(22)23)21-20(24)17-7-5-4-6-14(17)2/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBYIINUAILXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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